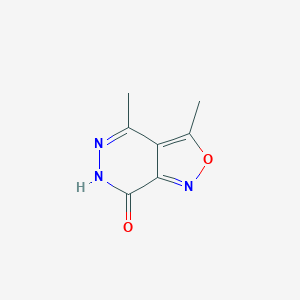
3-(4-1,2,3-Thiadiazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-1,2,3-Thiadiazolyl)pyridine is a compound that belongs to a class of heterocyclic compounds containing both thiadiazole and pyridine moieties. These compounds are of interest due to their potential applications in various fields, including electrochromics, optoelectronics, and as ligands in coordination chemistry. The thiadiazole nucleus is known for its biological properties, such as antimicrobial and anticancer activities, while the pyridine unit is recognized for enhancing biological or physiological activities when incorporated into active compounds .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines was achieved by condensation of pyridine derivatives with aromatic acid in the presence of phosphorus oxychloride . Another example is the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which were oxidized and cyclized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various techniques, including X-ray diffraction, which determined the crystal structure of related compounds such as 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine . The positions of atoms, bond lengths, bond angles, and dihedral angles were determined, providing insight into the molecular geometry and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to undergo protonation, as observed in the study of imine in neutral and protonated form with camforosulphonic acid. The protonation occurred on nitrogen in the pyridine structure, which was confirmed by theoretical and experimental studies . Additionally, the electrochemical properties of these compounds have been studied, revealing high ionization potentials and good affinity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For example, bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings containing long alkyl chains exhibit liquid crystalline properties . The electrochromic properties of PT-based donor-acceptor-type systems have been investigated, demonstrating favorable redox activity, stability, and fast switching times, which are desirable for electrochromic applications .
Applications De Recherche Scientifique
Synthetic and Structural Insights
The heterocyclic system of [1,2,5]selenadiazolo[3,4-c][1,2,5]thiadiazole demonstrates significant chemical interest due to its unique electrochemical properties and structural versatility. This system, related to the broader family of thiadiazolylpyridines, provides a foundation for the development of novel compounds with potential applications in materials science and catalysis. The synthesis of such compounds often leverages pyridine as a critical reactant, indicating the potential of 3-(4-1,2,3-Thiadiazolyl)pyridine derivatives for generating materials with unique electronic and magnetic properties (Bagryanskaya et al., 2007).
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine, an important analog of benzothiadiazole, has been explored as a novel electron acceptor in electrochromic materials. The incorporation of thiadiazolo[3,4-c]pyridine into donor-acceptor-type conjugated polymers leads to materials like PEPTE with favorable redox activity, stability, and fast switching times, highlighting its application in developing advanced electrochromic devices (Ming et al., 2015).
Anticancer and Antimicrobial Agents
The synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles has revealed the potential of thiadiazole nucleus-containing compounds in medicinal chemistry. These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties, showcasing the relevance of 3-(4-1,2,3-Thiadiazolyl)pyridine derivatives in pharmaceutical research (Mobinikhaledi et al., 2011).
Electronic and Photonic Materials
Chalcogenodiazolo[3,4-c]pyridine-based donor–acceptor–donor polymers have been studied for their potential in green and near-infrared electrochromics. These materials, derived from thiadiazolo[3,4-c]pyridine, exhibit promising characteristics for applications in electronic and photonic devices, underscoring the utility of 3-(4-1,2,3-Thiadiazolyl)pyridine in the development of new materials with tailored optical properties (Ming et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-pyridin-3-ylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVHPXARMPURMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512481 |
Source


|
| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-1,2,3-Thiadiazolyl)pyridine | |
CAS RN |
18212-27-6 |
Source


|
| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

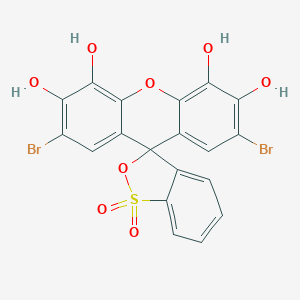
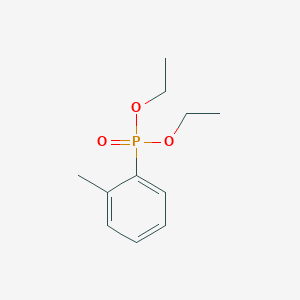
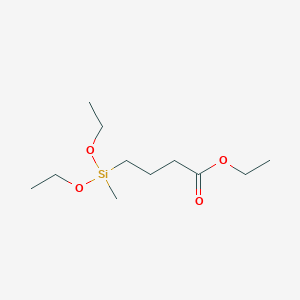


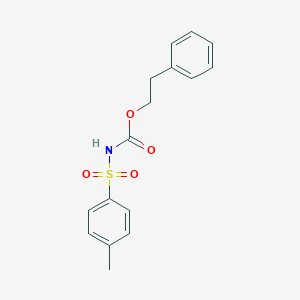
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)


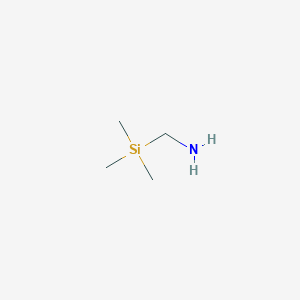
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
